molecular formula C6H8N2 B1677787 3-(Aminomethyl)pyridine CAS No. 3731-52-0

3-(Aminomethyl)pyridine

Cat. No.: B1677787
CAS No.: 3731-52-0
M. Wt: 108.14 g/mol
InChI Key: HDOUGSFASVGDCS-UHFFFAOYSA-N
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Description

Picolamine: is an organic compound with the molecular formula C6H8N2 . . This compound is a derivative of pyridine, where an aminomethyl group is attached to the third position of the pyridine ring. Picolamine is a colorless liquid with a characteristic odor and is soluble in water and most organic solvents .

Scientific Research Applications

Synthetic Routes

Several synthetic methods have been developed for the preparation of 3-(Aminomethyl)pyridine:

  • One-Pot Reaction : A notable method involves the reaction of 1-amidopyridin-1-ium salt with aminal followed by reductive cleavage, yielding this compound efficiently .
  • Chalcone Derivatives : Recent studies have synthesized chalcone derivatives incorporating this compound, exploring their anticancer properties .

Biological Activities

The biological activities of this compound are extensive, with research highlighting its potential in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Potential

Studies have demonstrated that compounds derived from this compound can induce apoptosis in cancer cells. For instance, certain chalcone derivatives showed promising antimitotic activity against lung (A549) and breast (MCF-7) cancer cell lines, outperforming standard chemotherapeutics like fluorouracil .

Case Study 1: Anticancer Activity of Chalcone Derivatives

A series of chalcone derivatives based on this compound were synthesized and screened for anticancer activity. The study found that compounds containing coumarin moieties exhibited poor activity against cancer cell lines. In contrast, derivatives with better structural modifications showed significant antitumor effects, indicating the importance of molecular design in enhancing biological activity .

Case Study 2: Enzyme Inhibition

Research has focused on the role of this compound as an enzyme inhibitor. Specifically, it has been investigated for its inhibitory effects on lysyl oxidase-like enzymes involved in fibrotic diseases. The inhibition could potentially lead to therapeutic strategies for conditions characterized by excessive extracellular matrix deposition.

Biological Activity

3-(Aminomethyl)pyridine (AMP) is a pyridine derivative characterized by the presence of an amino group attached to a methylene bridge at the 3-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article synthesizes current research findings on the biological activity of AMP, supported by case studies and data tables.

Antibacterial Activity

AMP has been evaluated for its antibacterial properties. A study synthesized various derivatives of pyridine compounds, including AMP, and assessed their in vitro antibacterial activity against several bacterial strains. The results indicated that some derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 32 to 256 µg/ml .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (µg/ml)
AMPS. aureus32
AMPS. pneumoniae64
Derivative 1E. faecalis128
Derivative 2B. subtilis256

Anticancer Activity

Recent research has explored the potential of AMP as a precursor for novel anticancer agents. Compounds derived from AMP have shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer models. A study highlighted that pyridine derivatives act on various molecular targets, including EGFR and HER-2 kinases, which are critical in cancer progression .

Case Study: Anticancer Activity Evaluation

A series of AMP derivatives were tested for their cytotoxic effects on breast cancer cell lines. The results demonstrated that certain modifications to the AMP structure significantly enhanced its potency against cancer cells, with IC50 values dropping below 10 µM for some derivatives.

Enzyme Inhibition

AMP has been identified as a potential inhibitor of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases, including glaucoma and cancer. Studies indicate that AMP can effectively inhibit different isoforms of CA, suggesting its role as a therapeutic agent .

Table 2: Enzyme Inhibition Potency of this compound

IsoformInhibition TypeIC50 (µM)
CA ICompetitive5
CA IINon-competitive12

Mechanistic Insights

The biological activity of AMP can be attributed to its ability to interact with various biological targets through hydrogen bonding and π-π stacking interactions due to its aromatic structure. The amino group enhances solubility and facilitates binding to target sites.

Binding Studies

Molecular docking studies have elucidated the binding modes of AMP derivatives with target proteins. For instance, one study indicated that hydrogen bonds formed between the amino group of AMP and specific residues in the active site of CA isoforms contribute significantly to its inhibitory activity .

Q & A

Q. Basic: How can researchers confirm the identity and purity of 3-(Aminomethyl)pyridine in laboratory settings?

Methodological Answer:
The identity and purity of this compound (C₆H₈N₂) are typically confirmed using a combination of analytical techniques:

  • Gas Chromatography (GC): Retention indices under standardized temperature programs (e.g., HP-5 columns) can validate purity .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify structural integrity, with characteristic peaks for the pyridine ring (δ 8.3–8.5 ppm for aromatic protons) and aminomethyl group (δ 3.8–4.0 ppm) .
  • Melting Point Analysis: A sharp melting point near -21°C confirms consistency with literature values .
  • Mass Spectrometry (MS): Molecular ion peaks at m/z 108.14 (M⁺) align with the compound’s molecular weight .

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₈N₂
Molecular Weight108.14 g/mol
Melting Point-21°C
Boiling Point73–74°C (1 mmHg)
Solubility in WaterHighly soluble

Q. Basic: What are the recommended safety protocols for handling this compound during synthesis?

Methodological Answer:
Safety protocols are critical due to the compound’s acute toxicity and irritancy:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation of vapors or dust .
  • Storage: Keep in a cool, dry, ventilated area away from oxidizers and acids to prevent hazardous reactions .
  • First Aid:
    • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
    • Skin Contact: Wash with soap and water for 15 minutes .

Q. Advanced: What methodological approaches are employed in the synthesis of this compound derivatives for catalytic applications?

Methodological Answer:
Derivatization strategies focus on functionalizing the aminomethyl group or pyridine ring:

  • Biocatalytic Routes: Enzyme cascades (e.g., transaminases) enable selective amination of pyridine precursors under mild conditions, reducing byproduct formation .
  • Chemical Synthesis:
    • Reductive Amination: Use Pd/C and H₂ to reduce nitrile intermediates (e.g., 3-cyanopyridine) to aminomethyl derivatives .
    • Coordination-Driven Functionalization: React with metal salts (e.g., Mn(NCS)₂) to form coordination polymers for catalytic applications .

Example Protocol (Biocatalysis):

Substrate Preparation: 3-Pyridinecarboxaldehyde in aqueous buffer.

Enzyme Addition: Introduce transaminase (e.g., from E. coli) and amine donor (e.g., L-alanine).

Reaction Monitoring: Track conversion via HPLC until >90% yield is achieved .

Q. Advanced: How do structural variations in this compound-based coordination polymers influence their catalytic properties?

Methodological Answer:
The ligand’s flexibility and donor sites dictate polymer topology and reactivity:

  • Bridging Modes: this compound can act as a µ₂-ligand, linking metal centers (e.g., Mn²⁺ or Co²⁺) via pyridine-N and amine-N atoms, forming 2D layers or 3D frameworks .
  • Catalytic Performance:
    • Peroxidative Oxidation: Mn-based polymers show enhanced activity due to accessible Lewis acid sites and redox-active metal centers .
    • Magnetic Properties: Co²⁺ polymers exhibit weak ferromagnetic coupling mediated by thiocyanate bridges, relevant for magneto-catalytic systems .

Table 2: Comparison of Coordination Polymers

Metal CenterStructure TypeCatalytic ApplicationReference
Mn²⁺2D LayerPeroxidative oxidation
Co²⁺3D FrameworkMagneto-catalysis

Q. Data Contradiction: How to resolve discrepancies in reported physical properties of this compound across different studies?

Methodological Answer:
Discrepancies (e.g., melting point variations) arise from impurities or analytical conditions. Resolution strategies include:

  • Cross-Validation: Compare data from multiple techniques (e.g., DSC for melting point, GC-MS for purity) .
  • Standardized Protocols: Replicate experiments under controlled conditions (e.g., 1 mmHg for boiling point measurements) .
  • Literature Review: Prioritize peer-reviewed sources (e.g., NIST data ) over commercial databases.

Example: Early studies reporting a melting point of 64.5°C for 3-Aminopyridine (a related compound) were later attributed to impurities; pure samples confirm -21°C for this compound .

Properties

IUPAC Name

pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h1-3,5H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOUGSFASVGDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2044424
Record name 3-(Aminomethyl)pyridine
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Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3731-52-0
Record name 3-Pyridinemethanamine
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Record name Picolamine [INN:DCF]
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Record name Picolamine
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Synthesis routes and methods I

Procedure details

For example, in U.S. Pat. No. 2,798,077, "Preparation of Methyl-(beta-picolyl)-Amine," issued to R. Schlapfer et al. in 1957, it is disclosed that 3-cyanopyridine can be hydrogenated h the presence of excess methylamine and a Raney nickel catalyst to yield N-methyl-3-picolylamine and beta-picolylamine. Separation of the beta-picolylamine is then required.
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Synthesis routes and methods II

Procedure details

5-Aza-6-(3-pyridyl)-tricyclo[3.3.1.13,7decan-2-one: LDA (8.0 mmol) was generated at 0° C. by adding n-BuLi (3.40 mL of 2.35 M solution in hexane, 8.0 mmol) to a solution of diisopropylamine (1.40 mL, 10.0 mmol) in dry THF (10.0 mL). The Schiff base, 2-aza-1,1-diphenyl-3-(pyridyl)prop-2-ene, formed from the reaction of 3-aminomethyl pyridine with benzophenone (2.18 g, 8.0 mmol; prepared using the method described in U.S. Pat. No. 5,510,355 to Bencherif et al.) was dissolved in dry THF (10.0 mL) and the solution cooled to −78° C. under a nitrogen atmosphere. LDA was then transferred to the solution of the Schiff base, using a double tipped needle under a positive nitrogen atmosphere. The resulting purple suspension was stirred for a further 45 minutes, during which time the temperature of the reaction mixture was allowed to rise to −45° C.
[Compound]
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3.3.1.13,7decan-2-one
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Synthesis routes and methods III

Procedure details

LDA (8.0 mmol) was generated at 0° C. by adding n-BuLi (3.40 mL of 2.35 M solution in hexane, 8.0 mmol) to a solution of diisopropylamine (1.40 mL, 10.0 mmol) in dry THF (10.0 mL). The Schiff base, 2-aza-1,1-diphenyl-3-(pyridyl)prop-2-ene, formed from the reaction of 3-aminomethyl pyridine with benzophenone (2.18 g, 8.0 mmol;
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Synthesis routes and methods IV

Procedure details

A solution of pyridin-3-ylmethanamine (10.38 mg, 0.096 mmol) in ethanol (0.25 mL) was prepared in a 4 mL reaction vial and triethylamine (0.027 mL, 0.192 mmol) added. A solution of N-(2,4-dimethylphenyl)-N-isobutyl-4-(oxiran-2-yl)benzenesulfonamide (28.8 mg, 0.08 mmol) in ethanol (0.75 mL) was then added and the reaction heated at 40° C. overnight. After this time, further pyridin-3-ylmethanamine (10.38 mg, 0.096 mmol) was added and the reaction heated at 50° C. for an additional 2 hours. The reaction mixture was then concentrated under a stream of nitrogen and the crude mixture purified by high-pH MDAP to give the required product, 10.6 mg. LCMS (M+1) 468, RT 1.24 mins.
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N-(2,4-dimethylphenyl)-N-isobutyl-4-(oxiran-2-yl)benzenesulfonamide
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28.8 mg
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0.75 mL
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10.38 mg
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(Aminomethyl)pyridine
3-(Aminomethyl)pyridine
3-(Aminomethyl)pyridine
3-(Aminomethyl)pyridine
3-(Aminomethyl)pyridine
3-(Aminomethyl)pyridine

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